Quinolin-4-ylmethanol hydrobromide
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Overview
Description
Molecular Structure Analysis
The molecular structure of Quinolin-4-ylmethanol hydrobromide is represented by the InChI code: 1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9 (8)10;/h1-6,12H,7H2;1H . The compound has a molecular weight of 240.1 .Chemical Reactions Analysis
This compound is an acid-sensitive compound and can undergo various chemical reactions, including esterification, acylation, and nucleophilic substitution.Physical and Chemical Properties Analysis
This compound is a white crystalline solid. It has a molecular weight of 240.1 and is soluble in water and other solvents.Scientific Research Applications
Corrosion Inhibition
Quinolin-4-ylmethanol hydrobromide derivatives have demonstrated effectiveness as corrosion inhibitors. Saliyan and Adhikari (2008) synthesized a compound related to this compound, which showed excellent inhibition properties for mild steel in acidic conditions. This inhibition was attributed to the adsorption of the inhibitor molecule on the metal surface, acting as an anodic inhibitor (Saliyan & Adhikari, 2008).
Anticancer Activity
This compound derivatives have shown potential in anticancer applications. Penthala et al. (2014) synthesized quinolinyl cyanostilbene analogs, demonstrating significant growth inhibition against various human cancer cell lines. These compounds, structurally related to this compound, exhibit potent anticancer activity, suggesting their potential utility in cancer treatment (Penthala et al., 2014).
Synthesis of New Compounds
Kategaonkar et al. (2010) reported on the synthesis of new O,O-diethyl phosphorothioates derived from tetrazolo[1,5-a]quinolin-4-ylmethanol derivatives. These compounds represent a novel class synthesized for the first time from tetrazolo[1,5-a] quinolines, showcasing the versatility of this compound in chemical synthesis (Kategaonkar et al., 2010).
Antimicrobial Activity
This compound derivatives have been investigated for their antimicrobial properties. Kumar et al. (2015) synthesized quinolin-4-ylmethoxychromen-2- and -4-ones showing excellent antimicrobial activity. This research suggests the potential of this compound derivatives in developing new antimicrobial agents (Kumar et al., 2015).
Dye Synthesis
This compound derivatives are used in dye synthesis. Rufchahi and Gilani (2012) synthesized new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, indicating the application of this compound in the dye industry (Rufchahi & Gilani, 2012).
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Mechanism of Action
Target of Action
Quinoline-based compounds are known to interact with various targets, including bacterial type ii topoisomerases . These enzymes play a crucial role in controlling the topological states of DNA during replication .
Mode of Action
Quinolones, a class of compounds structurally similar to quinolin-4-ylmethanol hydrobromide, act by converting their targets, gyrase and topoisomerase iv, into toxic enzymes that fragment the bacterial chromosome . This interaction leads to the inhibition of bacterial DNA replication, transcription, repair, and recombination .
Biochemical Pathways
Quinoline-based compounds are known to interfere with the dna supercoiling process, which is crucial for various dna metabolic processes .
Result of Action
Quinoline-based compounds are known to exhibit various biological activities, including antibacterial, antimalarial, and anticancer effects . These effects result from the compound’s interaction with its targets and the subsequent disruption of essential cellular processes .
Properties
IUPAC Name |
quinolin-4-ylmethanol;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.BrH/c12-7-8-5-6-11-10-4-2-1-3-9(8)10;/h1-6,12H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZBSTYKDWIFFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CO.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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